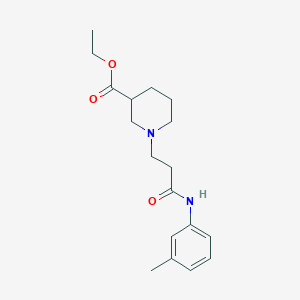
3-(3-methylpiperidin-1-yl)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methylpiperidin-1-yl)-N-phenylpropanamide, also known as MPP or 3-Me-PPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. MPP has been shown to exhibit a range of biochemical and physiological effects, and its mechanism of action is still being investigated. In
Mechanism of Action
The exact mechanism of action of 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide is still being investigated, but it is believed to act as a potent inhibitor of the dopamine transporter. By binding to the dopamine transporter, 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide prevents the reuptake of dopamine into the presynaptic terminal, leading to an increase in extracellular dopamine levels. This increase in dopamine levels is thought to underlie many of the biochemical and physiological effects observed with 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide administration.
Biochemical and Physiological Effects
3-(3-methylpiperidin-1-yl)-N-phenylpropanamide has been shown to exhibit a range of biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase locomotor activity and induce stereotypic behaviors in rodents, suggesting a potential role in the development of addiction and drug abuse. 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide has also been shown to increase dopamine release in the brain, leading to a range of physiological effects such as increased heart rate and blood pressure. Additionally, 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting a potential therapeutic role in the treatment of this disorder.
Advantages and Limitations for Lab Experiments
3-(3-methylpiperidin-1-yl)-N-phenylpropanamide has several advantages as a tool for scientific research. It has a high affinity for the dopamine transporter, making it a useful tool for studying the function of this protein. 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide is also relatively easy to synthesize, allowing for large-scale production for use in experiments. However, 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide also has several limitations. It has been shown to exhibit non-specific binding to other proteins, leading to potential off-target effects. Additionally, 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide has been shown to have a short half-life in vivo, limiting its usefulness for long-term studies.
Future Directions
There are several future directions for research involving 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide. One area of interest is the development of new drugs targeting the dopamine transporter based on the structure of 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide, as well as its potential role in the development of addiction and drug abuse. Finally, studies are needed to explore the potential therapeutic applications of 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide, particularly in the treatment of neurological disorders such as Parkinson's disease.
Synthesis Methods
3-(3-methylpiperidin-1-yl)-N-phenylpropanamide can be synthesized through a multi-step process involving the reaction of 3-methylpiperidine with phenylpropanoyl chloride. The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield the final product, 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide. The synthesis of 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide has been well-documented in the scientific literature, and various modifications have been made to improve the yield and purity of the final product.
Scientific Research Applications
3-(3-methylpiperidin-1-yl)-N-phenylpropanamide has been used extensively in scientific research, particularly in the fields of pharmacology and neuroscience. It has been shown to have a high affinity for the dopamine transporter, a protein responsible for the reuptake of dopamine in the brain. 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide has been used as a tool to study the function of the dopamine transporter, as well as its role in various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide has also been used as a reference compound for the development of new drugs targeting the dopamine transporter.
properties
Product Name |
3-(3-methylpiperidin-1-yl)-N-phenylpropanamide |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
3-(3-methylpiperidin-1-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C15H22N2O/c1-13-6-5-10-17(12-13)11-9-15(18)16-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,16,18) |
InChI Key |
JVSTVTLENBVWNU-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CCC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248154.png)

![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248158.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248159.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248160.png)
![3-[benzyl(methyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248163.png)


